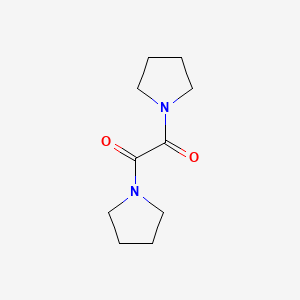
1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione is an organic compound characterized by the presence of two pyrrolidine rings attached to a central ethane-1,2-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione can be synthesized through a solvent-free one-pot oxidation of ethylarenes to α-ketoamides under mild conditions . The reaction typically involves the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diketone structure into corresponding alcohols or other reduced forms.
Substitution: The pyrrolidine rings can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and Fehling’s solution.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used to substitute the pyrrolidine rings under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield α-ketoamides, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione exerts its effects involves interactions with molecular targets and pathways. The pyrrolidine rings contribute to the compound’s ability to bind to specific proteins or enzymes, influencing their activity. This binding can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
1,2-Di(pyridin-2-yl)ethane-1,2-dione: Similar structure but with pyridine rings instead of pyrrolidine.
1,2-Di(pyridin-4-yl)ethane-1,2-dione: Another analog with pyridine rings at different positions.
1,2-Di(thiophen-2-yl)ethane-1,2-dione: Contains thiophene rings instead of pyrrolidine
Uniqueness
1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione is unique due to the presence of pyrrolidine rings, which confer specific steric and electronic properties. These properties influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Properties
CAS No. |
85802-71-7 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1,2-dipyrrolidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C10H16N2O2/c13-9(11-5-1-2-6-11)10(14)12-7-3-4-8-12/h1-8H2 |
InChI Key |
SMBXWPFXWVYULG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















